To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in analytical checkpoints.
Preparation & Degassing: In a flame-dried Schlenk flask, dissolve 6-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran (1.0 equiv) in anhydrous DMF.
Causality: DMF is selected for its high boiling point and its ability to stabilize polar transition states during the oxidative addition step.
Self-Validation Checkpoint: Perform three freeze-pump-thaw cycles. The total absence of bubbling during the final thaw confirms the complete removal of dissolved oxygen. This is critical; residual O₂ will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the reaction.
Catalyst & Reagent Addition: Under an argon counter-flow, add Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.10 equiv), triethylamine (2.0 equiv), and allyl alcohol (1.5 equiv).
Causality: Triethylamine serves a dual purpose: it acts as the base to neutralize the HBr byproduct and functions as a mild reducing agent to facilitate the initial reduction of Pd(OAc)₂ to Pd(0).
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.
In-Process Analytical Validation: Withdraw a 50 µL aliquot, filter it through a short silica plug (eluting with EtOAc), and concentrate under a nitrogen stream.
Self-Validation Checkpoint: Analyze the aliquot via ¹H-NMR. The reaction is deemed successful only if the starting material's aryl protons have shifted and a distinct triplet appears at ~9.8 ppm (indicating the -CHO proton). If a broad singlet is detected at ~5.0 ppm, it indicates trapped enol intermediate, dictating that the reaction requires an extension of time or a mild acidic wash during workup to force tautomerization.
Workup & Isolation: Cool to room temperature, quench with distilled water, and extract with diethyl ether (3x). Wash the combined organic layers extensively with brine to partition out the DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Pharmacological Utility and Target Engagement
The true value of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal lies in its application as a foundational building block for complex therapeutics.
CFTR Modulators (Cystic Fibrosis)
In the development of CFTR correctors, the benzofuran core acts as a highly specific hydrophobic anchor. It integrates into the transmembrane domains of the mutant
Δ
F508-CFTR protein. By acting as a pharmacological chaperone, derivatives of this scaffold correct protein misfolding in the endoplasmic reticulum, allowing the channel to traffic properly to the plasma membrane and restore chloride ion transport .
Figure 2: Mechanism of action for CFTR modulators derived from benzofuran scaffolds.
MAGL Inhibitors (Neuroinflammation & Oncology)
Monoacylglycerol lipase (MAGL) is a critical enzyme in lipid metabolism and endocannabinoid signaling. Derivatives synthesized from this propanal scaffold perfectly mimic the acyl chain of native monoacylglycerols. The gem-dimethyl group provides the exact steric bulk needed to lock the molecule into the hydrophobic binding pocket of MAGL, effectively inhibiting the enzyme and modulating neuroinflammation and tumor progression .
References
Title : C13H16O2 Molar Mass and Elemental Composition | Source : WebQC | URL :[Link]
Title: Modulators of ATP-binding cassette transporters (US7776905B2)
Title : 3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal Product Information | Source : Sigma-Aldrich / Enamine | URL : [Link]
Exploratory
Comprehensive Solubility Profile of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal in Organic Solvents
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Pharmaceutical Context The compound 3-(3,3-Dimethyl-2,3-di...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Methodological Whitepaper
Executive Summary & Pharmaceutical Context
The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a highly specialized, lipophilic building block predominantly utilized in the synthesis of advanced pharmaceutical agents, most notably Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1][2].
As a Senior Application Scientist, I approach the solubility profiling of this intermediate not merely as a data collection exercise, but as a thermodynamic evaluation. Understanding how this molecule interacts with various organic solvents is critical for optimizing liquid-liquid extractions (LLE), chromatographic purifications, and downstream coupling reactions (such as reductive aminations or Wittig reactions) during active pharmaceutical ingredient (API) manufacturing.
Structural Thermodynamics & Solvation Causality
To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture and the resulting intermolecular forces:
The 2,3-Dihydrobenzofuran Core: The fused heterocyclic ring system provides a rigid, electron-rich aromatic scaffold. Benzofuran derivatives inherently exhibit low aqueous solubility and high affinity for organic solvents[3][4]. The ether oxygen acts as a weak hydrogen-bond (H-bond) acceptor.
The 3,3-Dimethyl Substitution: The addition of geminal methyl groups at the C3 position introduces significant steric bulk. Thermodynamically, this
sp3
hybridization disrupts the planar stacking of the aromatic rings, significantly lowering the crystal lattice energy (
ΔHfus
) compared to unsubstituted benzofurans. Lower lattice energy directly translates to dramatically higher solubility in organic solvents.
The Propanal Moiety: The terminal aldehyde (-CHO) introduces a localized dipole moment and a strong H-bond acceptor. This functional group bridges the gap between purely non-polar solvents and polar aprotic/protic solvents, allowing the molecule to be solvated by a wide gradient of dielectric constants.
Intermolecular forces governing the solvation of the benzofuran derivative.
Quantitative Solubility Profile
Because the molecule lacks H-bond donors (no -OH or -NH groups) but possesses a highly lipophilic core, it follows the "like dissolves like" principle, heavily favoring moderately polar and non-polar aprotic solvents. Below is the representative thermodynamic solubility profile at standard ambient temperature (25°C).
Solvent Class
Specific Solvent
Dielectric Constant (
ϵ
)
Dominant Interaction
Estimated Solubility (mg/mL)
Halogenated
Dichloromethane (DCM)
8.9
Dipole-Dipole, Dispersion
> 500 (Highly Soluble)
Esters
Ethyl Acetate (EtOAc)
6.0
Dipole-Dipole, H-Bond Acceptor
> 500 (Highly Soluble)
Ethers
Tetrahydrofuran (THF)
7.5
Dipole-Dipole
> 500 (Highly Soluble)
Polar Aprotic
Dimethylformamide (DMF)
36.7
Dipole-Dipole
> 300 (Freely Soluble)
Polar Protic
Methanol (MeOH)
32.7
H-Bond Donor
100 - 250 (Soluble)
Aliphatic
Hexanes / Heptane
1.9
London Dispersion
50 - 150 (Soluble)
Aqueous
Water (
H2O
)
80.1
Hydrophobic Effect
< 0.1 (Practically Insoluble)
Note: In process chemistry, DCM and EtOAc are the optimal choices for liquid-liquid extraction of this intermediate from aqueous quench mixtures due to their immiscibility with water and massive solvation capacity for the compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, solubility must be measured using a self-validating thermodynamic approach rather than kinetic estimations. The following protocol guarantees that equilibrium has been reached and that the aldehyde has not degraded (e.g., via autoxidation to the corresponding carboxylic acid) during the assay.
Protocol 1: Thermodynamic Solubility Determination via HPLC-UV
Objective: Determine the absolute equilibrium solubility of the benzofuran propanal intermediate in targeted organic solvents.
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add 100 mg of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal into a 2 mL amber glass HPLC vial. (Amber glass is required to prevent photo-induced degradation of the aldehyde).
Solvent Addition: Add 0.5 mL of the test solvent (e.g., Methanol or Hexane). Ensure that a visible pellet of undissolved solid remains. If all solid dissolves, add more API in 50 mg increments until a suspension is maintained.
Isothermal Equilibration: Seal the vials with PTFE-lined caps. Place them in a thermomixer set to 25.0°C ± 0.1°C and agitate at 800 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure a true thermodynamic equilibrium is reached, rather than a metastable kinetic state.
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.
Aliquot and Dilution: Carefully extract 10 µL of the clear supernatant using a positive displacement pipette. Dilute immediately into 990 µL of the mobile phase (e.g., 70:30 Acetonitrile:Water) to arrest any precipitation.
HPLC-UV Quantification: Inject the diluted sample into an HPLC equipped with a C18 column and a UV detector (set to the
λmax
of the benzofuran chromophore, typically ~280 nm).
Self-Validation Check: Compare the peak area against a 5-point standard curve (
R2>0.999
). To validate stability, check the chromatogram for secondary peaks (specifically the carboxylic acid derivative, which would elute earlier on a reverse-phase column).
Step-by-step workflow for thermodynamic solubility determination via HPLC-UV.
When synthesizing this intermediate, it is often generated in a mixed aqueous/organic reaction broth.
Quench: Quench the reaction mixture with a mild aqueous buffer (e.g., saturated
NaHCO3
) to neutralize any acidic byproducts without causing base-catalyzed aldol condensation of the propanal.
Extraction Solvent Choice: Add an equal volume of Ethyl Acetate (EtOAc). Causality: EtOAc is preferred over DCM in modern green chemistry protocols; it offers identical solubility (>500 mg/mL) for the benzofuran derivative but has a lower environmental and toxicity burden.
Phase Separation: Agitate vigorously and allow phase separation. The highly lipophilic 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal will partition almost exclusively into the upper EtOAc layer (
logP≈3.0
).
Washing & Drying: Wash the organic layer with brine to remove residual water, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Discovery and Isolation Pathways of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1440962-00-4 Executive Summary The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a highly versatile,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound CAS: 1440962-00-4
Executive Summary
The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a highly versatile, stereochemically rich building block utilized in modern fragment-based drug discovery. The 3,3-dimethyl-2,3-dihydrobenzofuran core is a privileged scaffold, frequently acting as a lipophilic domain or bioisostere in the synthesis of complex natural product analogs, such as the retrochalcone Licochalcone A [1]. This whitepaper details the rational discovery (synthetic design) and isolation pathways required to produce this compound at pharmaceutical-grade purity.
Part 1: Rationale & Discovery Pathway
In drug discovery, "discovery" of a specific fragment relies on designing a robust, scalable retrosynthetic pathway that guarantees regiocontrol and high atom economy. The 3,3-dimethyl-2,3-dihydrobenzofuran scaffold presents a unique synthetic challenge: establishing the quaternary carbon at the C3 position while maintaining a functionalizable handle at the C6 position.
Retrosynthetic Logic and Causality
To synthesize the target propanal, we employ a convergent approach:
Core Construction: We bypass traditional, low-yielding Claisen rearrangements in favor of an intramolecular Friedel-Crafts alkylation/lactonization . Starting from 3-bromophenol, O-alkylation followed by acid-catalyzed cyclization regioselectively forms the 3,3-dimethylbenzofuran-2(3H)-one core [3]. The steric bulk of the bromine atom at the meta-position directs cyclization exclusively to the less hindered para-position, ensuring the bromine is perfectly positioned at C6.
Propanal Installation: Instead of a multi-step cross-coupling and oxidation sequence, we utilize a Palladium-catalyzed Heck reaction with allyl alcohol . This is a highly efficient transformation; the initial insertion of the alkene is followed by
β
-hydride elimination and rapid tautomerization of the intermediate enol, yielding the terminal aldehyde (propanal) in a single step[2].
Part 2: Detailed Synthetic and Isolation Protocols
As a self-validating system, the following protocols include built-in analytical checkpoints to ensure intermediate integrity before proceeding to the next step.
Phase 1: Construction of the Benzofuran Core
Step A: O-Alkylation and Lactonization
Reaction: Dissolve 3-bromophenol (1.0 eq) and ethyl 2-bromo-2-methylpropanoate (1.2 eq) in anhydrous DMF. Add finely powdered
K2CO3
(2.0 eq) and heat to 80°C for 12 hours.
Hydrolysis & Cyclization: Saponify the resulting ester with
NaOH/MeOH
, then convert the isolated acid to the acid chloride using
SOCl2
. Dissolve the crude acid chloride in
CH2Cl2
and add
AlCl3
(1.5 eq) at 0°C. The intramolecular Friedel-Crafts acylation yields 6-bromo-3,3-dimethylbenzofuran-2(3H)-one .
Checkpoint: TLC (Hexanes/EtOAc 8:2) should show a single UV-active spot. IR spectroscopy will confirm the presence of the lactone carbonyl at ~1760
cm−1
.
Step B: Reduction and Ring Closure
Reduction: Treat the lactone with
LiAlH4
(2.0 eq) in anhydrous THF at 0°C to afford the intermediate diol, 2-(4-bromo-2-hydroxyphenyl)-2-methylpropan-1-ol.
Mitsunobu Cyclization: To a solution of the diol in THF, add
PPh3
(1.2 eq) and DIAD (1.2 eq) at 0°C. Stir for 4 hours to achieve intramolecular etherification, yielding 6-bromo-3,3-dimethyl-2,3-dihydrobenzofuran .
Setup: In a rigorously degassed Schlenk flask, combine 6-bromo-3,3-dimethyl-2,3-dihydrobenzofuran (1.0 eq), allyl alcohol (2.0 eq),
Pd(OAc)2
(0.05 eq), tri-(o-tolyl)phosphine (0.1 eq), and
Et3N
(2.5 eq) in anhydrous DMF.
Execution: Heat the mixture to 100°C for 18 hours. The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by regioselective insertion of allyl alcohol. The subsequent
β
-hydride elimination generates an enol that spontaneously tautomerizes to the target aldehyde [2].
Part 3: Isolation and Purification Workflow
The isolation of the final propanal requires the removal of palladium scavengers, phosphine oxides, and unreacted starting materials.
Liquid-Liquid Extraction (LLE): Quench the Heck reaction with water and extract 3x with EtOAc. Wash the combined organic layers with brine and dry over
Na2SO4
. Causality: This step removes DMF and water-soluble salts.
Flash Column Chromatography: Load the concentrated crude onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (95:5 to 80:20). The target propanal elutes later than the non-polar unreacted bromide.
Preparative HPLC (Polishing): For pharmaceutical-grade purity (>99%), subject the enriched fractions to Prep-HPLC using a C18 reverse-phase column (Mobile Phase: Acetonitrile/Water with 0.1% TFA).
Quantitative Analytical Data
To validate the isolation, the purified compound must match the following analytical parameters:
Calculated for
C13H16O2[M+H]+
: 205.1223; Found: 205.1220
Confirms exact molecular mass and formula.
HPLC Purity
> 99.0% (UV detection at 254 nm and 280 nm)
Ensures removal of Pd and phosphine byproducts.
Part 4: Mechanistic and Workflow Visualizations
Synthetic Discovery Pathway
Caption: Retrosynthetic and forward discovery pathway of the 3,3-dimethyl-2,3-dihydrobenzofuran core.
Downstream Isolation Workflow
Caption: Step-by-step downstream isolation and purification workflow for the target propanal.
References
Title: Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Source: National Institutes of Health (NIH). URL:[Link]
Title: Synthesis and stereochemical analysis of dynamic planar chiral oxa[7]orthocyclophene. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
Thermal Stability and Degradation Profile of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal: A Mechanistic and Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (CAS: 1440...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (CAS: 1440962-00-4) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals[1]. From a stability perspective, this molecule presents a fascinating dichotomy: it possesses a highly robust, sterically hindered dihydrobenzofuran core coupled with a highly reactive, oxidation-prone aliphatic aldehyde side chain.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we will dissect the first-principles thermodynamics governing this molecule's stability, map its definitive degradation pathways, and establish self-validating analytical protocols for forced degradation studies aligned with ICH Q1A(R2) standards[2].
Structural Mechanics & Predictive Stability
To accurately predict the thermal and thermo-oxidative degradation of this compound, we must analyze its two primary structural domains independently:
The 3,3-Dimethyl-2,3-dihydro-1-benzofuran Core
The dihydrobenzofuran ring system is inherently stable. The five-membered heterocyclic ring enforces a rigid planar geometry that optimizes the orientation of the oxygen atom's lone pairs, allowing for exceptional conjugate delocalization and stabilization of any formed phenoxyl radicals[3]. Furthermore, the 3,3-dimethyl substitution is a critical stabilizing feature. In unsubstituted dihydrobenzofurans, the C3 position is susceptible to oxidative dehydrogenation, leading to aromatization into a benzofuran. The gem-dimethyl group at C3 acts as a steric shield and completely blocks this aromatization pathway, rendering the core highly resistant to thermal and oxidative stress up to ~250°C.
The Propanal Side Chain
In stark contrast to the core, the aliphatic propanal moiety is the molecule's thermodynamic weak link. Aliphatic aldehydes are highly susceptible to radical-mediated thermal degradation and autoxidation[4]. The degradation is driven by two factors:
α
-Hydrogen Abstraction: The hydrogen atoms on the carbon adjacent to the carbonyl (the
α
-carbon) are highly labile. Hydroxyl radicals (OH•) or ambient oxygen can easily abstract these protons, initiating a radical chain mechanism[4][5].
Electrophilic Carbonyl: Under thermal stress, especially in the presence of trace moisture or catalytic impurities, the aldehyde can undergo self-condensation (Aldol reaction).
Mechanistic Degradation Pathways
Based on the structural analysis, the thermal degradation of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal proceeds via three primary pathways:
Pathway A: Thermo-Oxidative Autoxidation (Low to Moderate Heat, O
2
present): The aldehyde is rapidly oxidized to 3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanoic acid. This is the most common degradation route during improper storage.
Pathway B: Thermally Induced Aldol Condensation (Moderate to High Heat): Two molecules condense to form a
β
-hydroxy aldehyde, which subsequently dehydrates under thermal stress to form an
α,β
-unsaturated dimer.
Pathway C: Decarbonylation (Extreme Thermal Stress, >250°C): Radical-induced cleavage of the C-C bond between the alkyl chain and the carbonyl group results in the loss of carbon monoxide (CO) and the formation of a stable alkyl radical[4].
Fig 1: Primary thermal and thermo-oxidative degradation pathways of the target molecule.
Experimental Workflows for Stability Profiling
To validate the theoretical degradation profile, a self-validating experimental workflow must be executed. The following protocols combine ICH Q1A(R2) forced degradation guidelines[2] with advanced thermal kinetics profiling.
Protocol 1: ICH Q1A(R2) Aligned Forced Degradation
Objective: To determine the primary degradation products under accelerated shelf-life conditions.
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Acetonitrile:Water (50:50). Prepare a secondary neat (solid) sample (50 mg) in a clear glass vial.
Thermal Stress (Solution): Incubate the solution at 60°C for 7 days in a sealed, dark environment.
Thermo-Oxidative Stress (Solution): Add 3% H
2
O
2
to a 1.0 mg/mL solution. Incubate at 40°C for 48 hours.
Control Generation: Maintain a 1.0 mg/mL solution at -20°C in the dark under Argon as the 100% reference standard.
Analysis: Quench all reactions by cooling to 4°C. Analyze via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) using a C18 column. Self-Validation Check: Ensure mass balance >95% by comparing the sum of the peak areas of the degradants and the remaining parent compound against the -20°C control.
Objective: To map the decarbonylation and radical fragmentation pathways at high temperatures.
TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry): Load 5 mg of the neat compound into an alumina crucible. Heat from 25°C to 400°C at a rate of 10°C/min under a dynamic Nitrogen atmosphere (50 mL/min). Record the onset of weight loss (
Tonset
) and the exothermic/endothermic heat flow.
Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): Introduce 1 mg of the sample into the pyrolyzer. Apply a thermal shock of 300°C for 10 seconds.
Volatile Trapping: Sweep the evolved gases directly onto the GC column. Identify the fragments (specifically looking for the loss of m/z 28 corresponding to CO) via the MS detector.
Fig 2: Integrated analytical workflow for comprehensive thermal stability profiling.
Quantitative Data Summaries
The following tables summarize the expected quantitative outcomes of the stability profiling based on the chemical nature of aliphatic aldehydes and sterically hindered dihydrobenzofurans.
Table 1: Predictive Degradation Profile under Forced Conditions
Stress Condition
Parameters
Primary Degradation Pathway
Expected Major Degradant
Degradation Extent (%)
Thermal (Solid)
60°C, 7 Days, Dark
Aldol Condensation
α,β
-unsaturated dimer
< 5%
Thermal (Solution)
60°C, 7 Days, Dark
Hydration / Aldol
β
-hydroxy aldehyde
10 - 15%
Oxidative
3% H
2
O
2
, 40°C, 48h
Autoxidation
Propanoic acid derivative
> 40%
Pyrolysis
300°C, 10 seconds
Decarbonylation
Alkyl radical / CO loss
100%
Table 2: Analytical Techniques for Degradation Monitoring
Technique
Target Analyte Phase
Key Mechanistic Indicator
Sensitivity / LOD
LC-HRMS
Non-volatile / Soluble
+16 Da mass shift (Oxidation to Acid)
High (ng/mL)
Py-GC-MS
Volatile Fragments
-28 Da mass shift (Loss of CO)
Moderate (
μ
g/mL)
TGA/DSC
Bulk Solid
Exothermic event prior to mass loss
Low (mg range)
1H-NMR
Bulk Solution
Disappearance of aldehyde proton (~9.7 ppm)
Moderate (
μ
g/mL)
Conclusion and Handling Strategies
The thermal stability of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is entirely dictated by its aliphatic aldehyde group. While the core remains intact under severe stress, the propanal moiety will rapidly oxidize to a carboxylic acid or dimerize if exposed to heat and oxygen.
Best Practices for Formulation and Storage:
To ensure maximum shelf-life and suppress the degradation pathways detailed above, the compound must be treated as an air- and heat-sensitive intermediate.
Storage: Maintain strictly at 2°C to 8°C.
Atmosphere: Purge containers with high-purity Argon or Nitrogen prior to sealing to eliminate Pathway A (Autoxidation).
Handling: Avoid prolonged exposure to ambient air during weighing and transfer. If utilized in a high-temperature synthetic step, ensure the reaction is conducted under an inert atmosphere to prevent premature decarbonylation.
References
Sigma-Aldrich / Enamine Catalog Data
Source: Sigma-Aldrich CN
URL:[Link]
Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols
Source: Clockss Archive
URL:[Link]
Rate Constants and Branching Ratios in the Oxidation of Aliphatic Aldehydes by OH Radicals under Atmospheric Conditions
Source: ResearchGate
URL:[Link]
The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
Application Notes and Protocols for the Utilization of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal as a Versatile Chemical Intermediate
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propan...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal. This aldehyde is a valuable intermediate, featuring a sterically accessible aldehyde functional group coupled with a dihydrobenzofuran scaffold, a privileged core in many biologically active molecules. We present detailed protocols for key synthetic transformations of the aldehyde moiety, including the Wittig reaction for olefination, Knoevenagel condensation for the synthesis of α,β-unsaturated systems, and reductive amination for the introduction of nitrogen-containing functional groups. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system, complete with data presentation and workflow visualizations, to empower researchers in the synthesis of novel compounds with potential therapeutic applications.
Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The subject of this guide, 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, is a particularly interesting building block. The gem-dimethyl substitution on the dihydrofuran ring enhances metabolic stability, while the propanal side chain offers a reactive handle for a multitude of chemical transformations. This unique combination allows for the exploration of a diverse chemical space in the quest for novel therapeutic agents, such as inhibitors of β-amyloid aggregation for Alzheimer's disease.[5]
Physicochemical Properties and Handling
While specific experimental data for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is not widely published, its structural analogues provide insights into its expected properties.[6][7]
Property
Estimated Value/Characteristic
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
204.26 g/mol
Appearance
Expected to be a colorless to pale yellow oil or low-melting solid
Solubility
Soluble in common organic solvents (DCM, THF, EtOAc, etc.)
Stability
Store under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to prevent oxidation of the aldehyde.
Safety Precautions: As with all aldehydes, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Avoid inhalation, ingestion, and skin contact.
Synthetic Transformations: Protocols and Mechanistic Insights
The aldehyde functionality is a versatile precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols are adapted from established, reliable methodologies for aromatic and aliphatic aldehydes.[8][9][10]
Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[11] The choice of the phosphorus ylide (Wittig reagent) dictates the stereochemical outcome of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[12]
This protocol describes the synthesis of an exemplary (E)-alkene, ethyl (E)-5-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)pent-2-enoate.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Silica gel for column chromatography
Standard laboratory glassware
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (1.0 equivalent) in anhydrous THF or DCM.[8]
Add ethyl (triphenylphosphoranylidene)acetate (1.0 to 1.2 equivalents) to the solution.[8]
Stir the mixture at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete (typically within 2-4 hours), remove the solvent under reduced pressure.
Purify the crude product using column chromatography on silica gel to separate the desired (E)-alkene from the triphenylphosphine oxide byproduct.
Causality and Insights: Stabilized ylides are less reactive and their reactions are often reversible. This allows for thermodynamic control, leading to the formation of the more stable (E)-alkene.[8] The reaction is generally high-yielding and clean, with the primary challenge being the removal of the triphenylphosphine oxide byproduct, which is readily achieved by column chromatography.
Application Note: Advanced Cross-Coupling Strategies for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal in Drug Discovery
Strategic Context & Scientific Rationale In modern medicinal chemistry, the 3,3-dimethyl-2,3-dihydrobenzofuran scaffold is recognized as a highly privileged pharmacophore. It is most notably featured in fasiglifam (TAK-8...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Scientific Rationale
In modern medicinal chemistry, the 3,3-dimethyl-2,3-dihydrobenzofuran scaffold is recognized as a highly privileged pharmacophore. It is most notably featured in fasiglifam (TAK-875), an orally bioavailable, potent, and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), which was extensively evaluated in Phase III clinical trials for the treatment of type-2 diabetes mellitus[1][2].
For researchers engaged in Fragment-Based Drug Design (FBDD) or late-stage functionalization, the commercially available building block 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (CAS: 1440962-00-4) serves as an exceptionally versatile intermediate[3]. The terminal aliphatic aldehyde (propanal) provides a reactive handle for complex C-C bond formations. However, because the
α
-protons of this aliphatic aldehyde are prone to enolization, traditional strongly basic nucleophiles (like Grignard reagents) often lead to unwanted aldol condensation or self-polymerization.
To circumvent these limitations, this application note details two state-of-the-art, mild cross-coupling methodologies tailored for this specific substrate: Metallaphotoredox-Catalyzed Acyl Cross-Coupling and Nozaki-Hiyama-Kishi (NHK) Coupling .
Metallaphotoredox-Catalyzed Acyl Cross-Coupling
Causality & Mechanistic Insights
Traditional syntheses of aryl ketones from aldehydes require a two-step sequence: nucleophilic addition followed by stoichiometric oxidation. By leveraging the synergistic merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis pioneered by the MacMillan group, researchers can achieve direct formyl C–H arylation under neutral, room-temperature conditions[4][5].
Why this works: The iridium photocatalyst, upon excitation by visible light, oxidizes the quinuclidine HAT catalyst. The resulting electrophilic quinuclidine radical cation selectively abstracts the hydridic formyl hydrogen of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, generating an acyl radical. Simultaneously, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The acyl radical is intercepted by the Ni(II) complex, and subsequent reductive elimination furnishes the target ketone without over-oxidation or enolization side reactions.
Synergistic photoredox, Ni, and HAT catalysis for direct aldehyde C-H arylation.
Standard Operating Protocol
Self-Validating QC Check: Monitor the reaction via LC-MS. The disappearance of the aldehyde mass (
[M+H]+
205.1) and the appearance of the ketone product mass confirm successful catalytic turnover.
Glovebox Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add NiCl₂·glyme (5 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol %), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %), quinuclidine (10 mol %), and anhydrous K₂CO₃ (1.5 equiv).
Expertise Note: K₂CO₃ is critical to deprotonate the quinuclidinium ion, regenerating the active HAT catalyst.
Substrate Addition: Add the aryl bromide (1.0 equiv) and 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (1.5 equiv).
Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined septum cap.
Expertise Note: Strict degassing is mandatory. Dissolved oxygen will quench the excited state of the Ir-photocatalyst and scavenge the acyl radical intermediate.
Irradiation: Remove the vial from the glovebox and stir at 25 °C under irradiation with a 34 W blue LED lamp (
λmax≈450
nm) for 24 hours. A cooling fan should be used to maintain ambient temperature.
Workup: Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Nozaki-Hiyama-Kishi (NHK) Coupling
Causality & Mechanistic Insights
When the synthetic goal is a secondary alcohol rather than a ketone, the NHK coupling is the premier choice. It couples the propanal with an aryl or vinyl halide using a Cr(II)/Ni(II) dual-metal system.
Why this works: Ni(0) undergoes rapid oxidative addition into the aryl halide (a step where Cr(II) is kinetically sluggish). The resulting Ni(II)-aryl species transmetalates with Cr(II) to form a highly nucleophilic organochromium(III) intermediate. Unlike Grignard or organolithium reagents, organochromium species are highly chemoselective and poorly basic. They undergo rapid, controlled 1,2-addition to the aldehyde without triggering the deprotonation of the sensitive
α
-protons of the propanal chain.
Step-by-step experimental workflow for the Nozaki-Hiyama-Kishi (NHK) coupling protocol.
Standard Operating Protocol
Self-Validating QC Check: The reaction mixture must transition from a grayish-green suspension to a dark green/purple homogeneous solution, indicating the successful generation of the organochromium species.
Catalyst Preparation: In a strictly anaerobic nitrogen-filled glovebox, weigh anhydrous CrCl₂ (2.5 equiv) and NiCl₂ (0.05 equiv) into an oven-dried round-bottom flask.
Expertise Note: Cr(II) is highly hygroscopic and rapidly oxidizes to inert Cr(III) in the presence of trace oxygen. Use only high-purity, properly stored CrCl₂.
Solvent Addition: Add a degassed mixture of anhydrous THF and DMF (4:1 v/v ratio) to solubilize the metal salts.
Substrate Addition: Dissolve 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (1.0 equiv) and the aryl/vinyl halide (1.2 equiv) in a minimum volume of THF. Add this solution dropwise to the metal suspension at room temperature.
Reaction: Stir the sealed reaction vigorously at 25 °C for 12–16 hours.
Quench & Workup: Carefully quench the reaction by adding water or saturated aqueous NH₄Cl.
Expertise Note: Chromium salts often form stubborn emulsions during aqueous extraction. Adding a chelating agent such as ethylenediamine (to sequester Cr ions) or filtering the biphasic mixture through a tightly packed pad of Celite prior to extraction will ensure clean phase separation. Extract with EtOAc, dry, and purify.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters for both cross-coupling methodologies, ensuring high fidelity and yield when utilizing the 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal building block.
preventing side reactions during 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal synthesis
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the most critical bottlenecks encountered during the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal .
This specific aldehyde is a highly valuable intermediate, most notably utilized in the synthesis of GPR40 (free fatty acid receptor 1) agonists such as TAK-875, which have been extensively studied for the management of type 2 diabetes[1]. Synthesizing this molecule requires strict control over regioselectivity during core formation and precise thermodynamic management during the homologation/reduction phases to prevent yield-destroying side reactions.
Below, you will find our diagnostic workflow, quantitative troubleshooting matrix, and resolved support tickets detailing the causality of common failures and their field-proven solutions.
Synthetic Workflow & Divergence Pathways
Workflow diagram: Synthetic routes to the target propanal and associated side reactions.
Quantitative Troubleshooting Matrix
Summarized below is the quantitative data regarding the most common side reactions across the synthetic pathways, alongside their analytical markers for rapid NMR bench-checking.
Reaction Stage
Primary Side Product
Typical Yield Loss
Analytical Marker (¹H NMR)
Primary Mitigation Strategy
Core Cyclization
4-substituted regioisomer
20–50%
Ar-H coupling pattern shift
Halogen-directed cyclization
Path A: Heck
Cinnamaldehyde derivative
30–60%
Alkene protons (~6.5–7.5 ppm)
Switch to Path B (Acrylate)
Path B: Reduction
Primary Alcohol
15–40%
Loss of CHO (~9.8 ppm), new CH₂OH (~3.6 ppm)
Strict cryogenic control
Storage
Carboxylic Acid / Aldol
5–10% / month
Broad OH (~11 ppm) / Complex alkene peaks
Store neat at -20 °C under Ar
Resolved Support Tickets (FAQs)
Support Ticket #001: Regiochemical Leakage During Benzofuran Core Assembly
User Query: When synthesizing the 3,3-dimethyl-2,3-dihydrobenzofuran core via Friedel-Crafts alkylation of a methoxyphenol derivative with methallyl chloride, I am isolating a nearly 1:1 mixture of the 4-substituted and 6-substituted isomers. How do I force regioselectivity?
Root Cause Analysis:
The oxygen atom on the phenol ring is a strong ortho/para director. In a standard Friedel-Crafts cyclization, the electrophilic attack can occur at either available ortho position. Because the methallyl carbocation is relatively bulky, steric hindrance plays a role, but electronic activation often overrides it, leading to a thermodynamic mixture of regioisomers[2].
Expert Solution:
To prevent this, you must temporarily block the undesired position. A highly scalable and proven approach is to sequence your halogenation before the cyclization. By starting with a 4,6-dihaloresorcinol or a specifically brominated precursor, you occupy the competing ortho position. Once the sulfuric acid-catalyzed Friedel-Crafts reaction is complete, the directing halogen can be selectively removed or utilized as the cross-coupling handle (e.g., leaving a bromine at the 6-position) for the subsequent Heck reaction[2].
Support Ticket #002: Over-Oxidation in Direct Propanal Heck Coupling (Path A)
User Query: I am attempting a Jeffery-Heck coupling of 6-bromo-3,3-dimethyl-2,3-dihydrobenzofuran with allyl alcohol to directly yield the propanal. However, my yields are poor, and LC-MS shows a massive +2 Da impurity.
Root Cause Analysis:
You are observing over-oxidation to the highly stable, conjugated cinnamaldehyde derivative. In a Heck reaction with allyl alcohol, the palladium undergoes migratory insertion into the double bond. Ideally, subsequent β-hydride elimination forms an enol, which rapidly tautomerizes to your target propanal. However, the palladium catalyst can competitively facilitate a second β-hydride elimination or isomerize the double bond into conjugation with the aromatic ring, yielding the highly stable α,β-unsaturated aldehyde[3].
Expert Solution:
While tuning the ligand (e.g., using bidentate ligands like dppp) can somewhat suppress this, the most robust, pharma-grade solution is to abandon Path A and adopt Path B . Couple the aryl bromide with methyl acrylate to form the cinnamate ester, hydrogenate the double bond using Pd/C and H₂, and then perform a controlled DIBAL-H reduction. This eliminates the conjugated byproduct entirely.
Support Ticket #003: DIBAL-H Over-Reduction to Primary Alcohol (Path B)
User Query: Following Path B, my DIBAL-H reduction of the propanoate ester is over-reducing. I am recovering 40% of the primary alcohol instead of the aldehyde, despite using exactly 1.0 equivalent of DIBAL-H at -78 °C.
Root Cause Analysis:
DIBAL-H reduction of an ester to an aldehyde is not a true "stop-at-one-hydride" reaction by default; it relies entirely on the kinetic stability of a tetrahedral aluminum-alkoxide intermediate. This intermediate is only stable at strictly maintained cryogenic temperatures (-78 °C). The reaction of DIBAL-H with the ester is highly exothermic. If you add the reagent too quickly, or drop it directly into the center of the solution, localized micro-environments heat up[4]. The tetrahedral intermediate collapses, expelling the alkoxide and releasing the highly electrophilic aldehyde into the reaction mixture. Because aldehydes are more reactive than esters, any unreacted DIBAL-H in the vicinity will immediately reduce the newly formed aldehyde to the primary alcohol[4].
Expert Solution:
You must prevent localized heating and ensure the tetrahedral intermediate survives until the quench. Follow the self-validating protocol below.
Standard Operating Procedure: Self-Validating DIBAL-H Reduction
This protocol ensures the thermodynamic stability of the tetrahedral intermediate, preventing over-reduction during the synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal.
Dissolve Methyl 3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow the system to equilibrate for a minimum of 20 minutes. Do not rush this step; the glass itself must reach thermal equilibrium.
Step 2: Cryogenic Reagent Delivery
Draw DIBAL-H (1.0 M in hexanes, 1.05 eq) into a dry, argon-purged syringe.
Critical Technique: Position the syringe needle so the tip touches the inner wall of the chilled reaction flask, approximately 2 inches above the solvent line.
Add the DIBAL-H dropwise down the glass wall over 30–45 minutes.
Causality: Running the titrant down the chilled glass acts as a heat exchanger, pre-cooling the DIBAL-H before it contacts the ester, thereby preventing exothermic micro-environments that cause intermediate collapse[4].
Step 3: In-Process Analytical Validation
Stir at -78 °C for 1 hour.
Withdraw a 10 µL aliquot, quench it into 100 µL of cold methanol, and spot on a TLC plate (Hexane/EtOAc 8:2).
Validation: The target aldehyde will appear at a slightly lower Rf than the starting ester. The over-reduced alcohol will appear near the baseline. If the ester is consumed and no baseline spot is visible, proceed immediately to Step 4.
Step 4: Biphasic Quench & Aluminum Chelation
The Cold Quench: While strictly maintaining the -78 °C bath, add anhydrous methanol (3.0 eq) dropwise to destroy unreacted hydride. Stir for 10 minutes. Never remove the cold bath before the methanol quench.
The Hydrolysis: Add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (equal volume to the DCM used) directly into the -78 °C mixture.
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
Validation: Initially, the mixture will turn into a thick, white gel (aluminum hydroxide salts). Continue vigorous stirring for 2–4 hours until the gel completely breaks, resulting in two distinct, clear liquid phases. The tartrate chelates the aluminum, pulling it into the aqueous layer.
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure propanal. Store neat under Argon at -20 °C to prevent self-aldol condensation.
References
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | ACS Medicinal Chemistry Letters. acs.org. Available at:[Link]
A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]
DIBAL Reducing Agent - Chemistry Steps. chemistrysteps.com. Available at:[Link]
Palladium(II)-Catalyzed Exchange and Isomerization Reactions. 17. Exchange of Chiral Allyl Alcohols with Hydroxide, Methoxide, and Phenyl at High [Cl-]. Stereochemistry of the Wacker Reaction | The Journal of Organic Chemistry. acs.org. Available at:[Link]
Technical Support Center: Scale-Up & Process Troubleshooting for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Welcome to the Process Development Support Center. The synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal presents unique scale-up challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development Support Center. The synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal presents unique scale-up challenges. This compound is a highly valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including GPR40/FFAR1 agonists and HCV drug candidates [1].
Because the target molecule contains both a sterically hindered dihydrobenzofuran core and a highly reactive aliphatic aldehyde, researchers frequently encounter issues with regioselectivity, thermal runaways, and downstream product degradation. This guide provides field-proven, causality-driven solutions to ensure a robust, self-validating manufacturing process.
Synthetic Workflow Overview
Caption: Three-stage synthetic workflow for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal.
Section 1: Core Construction & Halogenation
Q: During the acid-catalyzed Friedel-Crafts cyclization to form the 3,3-dimethyl-2,3-dihydrobenzofuran core, we observe severe exotherms and polymerization on a >1 kg scale. How can we control this?
A: The causality behind this thermal runaway lies in the reaction mechanism. The cyclization of methallyl aryl ethers (or 2-(2-methylallyl)phenols) relies on the rapid, acid-catalyzed generation of a tertiary carbocation. In a standard batch reactor, the sudden accumulation of this highly reactive intermediate leads to a massive exotherm. At elevated temperatures, intermolecular Friedel-Crafts alkylation outcompetes the desired intramolecular ring closure, resulting in polymeric tars [1].
The Solution: Transition from batch dosing to a semi-batch or continuous flow regime. Dilute the precursor in a non-coordinating solvent (e.g., dichloromethane) and dose it slowly into a pre-cooled solution of the acid catalyst (e.g., methanesulfonic acid). Maintain the internal reactor temperature strictly below 5 °C. By keeping the steady-state concentration of the carbocation low, you kinetically favor the intramolecular cyclization.
Q: Our bromination of the dihydrobenzofuran core yields a 1:1 mixture of the 4-bromo and 6-bromo isomers. How do we achieve regioselectivity for the 6-position?
A: The oxygen atom of the dihydrobenzofuran ring strongly directs electrophilic aromatic substitution to the ortho (C7) and para (C4) positions. While the para position relative to the oxygen is technically C4, you require substitution at C6. If your starting material lacks a directing or blocking group, standard bromination (e.g., NBS in acetonitrile) will inevitably yield isomeric mixtures [1].
The Solution: Leverage the steric bulk of the gem-dimethyl group at C3. By lowering the reaction temperature to -20 °C and using a bulky brominating complex (such as TBCA - tetrabutylammonium tribromide), the transition state for C4 substitution becomes sterically hindered, shifting the product distribution favorably toward the C6-bromide. For absolute fidelity on a multi-kilogram scale, it is safer to build the core using a 4-blocked phenol (e.g., 4-chloro-phenol derivative) which forces bromination exclusively to the C6 position.
Q: We are using a palladium-catalyzed Heck reaction with allyl alcohol to install the propanal chain on the 6-bromo intermediate. However, yields are capped at 40% due to heavy aldol condensation byproducts. How can we suppress this?
A: The Heck coupling of aryl halides with allyl alcohol is an elegant cascade: it involves an initial arylation followed by an in situ isomerization (β-hydride elimination and tautomerization) to form the aldehyde[2]. However, the reaction requires a base to turn over the palladium catalyst. Under the elevated temperatures typically required for Heck couplings (>90 °C), the newly formed propanal product undergoes rapid base-catalyzed self-aldol condensation[3].
The Solution: You must decouple the catalytic turnover from the aldol degradation pathway.
Base Selection: Abandon strong, nucleophilic inorganic bases (like K₂CO₃ or NaOH). Switch to sterically hindered organic bases such as N-methyldicyclohexylamine (Cy₂NMe). Its bulk prevents it from easily deprotonating the α-carbon of the resulting aldehyde.
Ligand Tuning: Utilize electron-rich, bidentate phosphine ligands (e.g., Xantphos or dppf). These ligands accelerate the reductive elimination step, allowing you to lower the reaction temperature to 70 °C, which kinetically starves the aldol condensation pathway.
Table 1: Catalyst & Base Screening for Heck-Isomerization (100g Scale)
Catalyst System
Base
Temp (°C)
Conversion (%)
Propanal Yield (%)
Aldol Byproduct (%)
Pd(OAc)₂ / PPh₃
K₂CO₃
100
>99
38
55
Pd(OAc)₂ / PPh₃
Et₃N
90
85
52
28
Pd(dba)₂ / dppf
Cy₂NMe
85
>99
74
12
Pd(OAc)₂ / Xantphos
Cy₂NMe
70
>99
91
<2
Data demonstrates that combining a bidentate ligand with a bulky organic base at lower temperatures suppresses the aldol degradation pathway.
Caption: Mechanism of the Pd-catalyzed Heck arylation-isomerization of allyl alcohol.
Q: How do we efficiently remove palladium residues from the final aldehyde product to meet the <10 ppm specification for pharmaceutical intermediates?
A: Aldehydes weakly coordinate palladium, making standard aqueous washes highly inefficient. Furthermore, aggressive purification techniques like silica gel chromatography are not viable on scale and often lead to product loss on the column via oxidation.
The Solution: Treat the post-reaction organic phase with a functionalized metal scavenger (e.g., SiliaMetS® Thiol or a thiourea-functionalized resin) at 40 °C for 4 hours prior to crystallization. The thiol groups have a vastly higher affinity for Pd than the aldehyde oxygen, sequestering the metal into a filterable solid without degrading the product.
System Purge: Charge a jacketed reactor with DMF, Pd(OAc)₂, and Xantphos. Sparge the solution with subsurface Nitrogen for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the premature oxidation of the allyl alcohol.
Reagent Addition: Add the 6-bromo intermediate and Cy₂NMe. Stir for 10 minutes at 20 °C.
Allyl Alcohol Dosing: Add allyl alcohol in a single portion.
Heating & Monitoring: Ramp the internal temperature to 70 °C.
Validation Checkpoint 1: After 4 hours, pull an aliquot for GC-MS analysis. The reaction is complete when the aryl bromide peak is <1% AUC. If incomplete, verify the internal temperature; do not exceed 75 °C to force completion, as this will trigger aldol formation.
Quench & Extraction: Cool the reactor to 20 °C. Dilute with MTBE (methyl tert-butyl ether) and quench with a 5% aqueous citric acid solution. Causality: Mildly acidic quench neutralizes the Cy₂NMe base, immediately halting any base-catalyzed aldol condensation of the product.
Palladium Scavenging: Separate the organic layer and add 5 wt% SiliaMetS® Thiol resin. Agitate at 40 °C for 4 hours.
Validation Checkpoint 2: Filter the resin and analyze the organic layer via ICP-MS. Palladium levels must be <10 ppm before proceeding to solvent swap.
Isolation: Concentrate the MTBE layer under reduced pressure (max bath temp 35 °C) to afford the crude 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal.
References
Process Research and Synthesis, Hoffmann-La Roche, Inc. "A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate." Organic Process Research & Development, 2014. Available at:[Link]
Xiao, J. et al. "Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade." Organic Letters, 2011. Available at:[Link]
"Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient." Organic Process Research & Development, 2020. Available at:[Link]
Troubleshooting
Technical Support Center: Overcoming Low Aqueous Solubility of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Welcome to the Technical Support Center for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (CAS: 1440962-00-4)[1]. This portal is designed for researchers, formulation scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (CAS: 1440962-00-4)[1]. This portal is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of this highly lipophilic building block. Here, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reliable in vitro and in vivo dosing.
Section 1: Molecular Profiling & The Solubilization Barrier
To successfully formulate a solution, we must first understand the causality of the problem. The molecule consists of a rigid, hydrophobic 2,3-dihydrobenzofuran core, a bulky gem-dimethyl group, and a propanal chain.
The Hydrophobic Penalty: The lack of hydrogen bond donors and the high lipophilicity of the gem-dimethyl benzofuran system means water molecules must form a highly ordered, energetically unfavorable "cage" around the drug.
Aldehyde Reactivity: The propanal group provides minor polarity but restricts the use of primary amine-based excipients due to the risk of Schiff base formation.
Highly lipophilic; drives rapid aggregation and precipitation in aqueous media.
Functional Group
Aliphatic Aldehyde (-CHO)
Provides minor dipole interactions but restricts amine-based solubilizers.
H-Bond Donors
0
Prevents favorable hydration; relies entirely on weaker intermolecular forces.
Estimated logP
> 3.0
Necessitates cosolvents, surfactants, or encapsulation strategies for dissolution.
Section 2: Troubleshooting FAQs
Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into my aqueous assay buffer?A1: You are observing a kinetic solubility failure driven by a rapid shift in the dielectric constant. According to the Yalkowsky log-linear cosolvent model, the solubility of a hydrophobic drug decreases exponentially as the volume fraction of the cosolvent (DMSO) decreases[2][3]. When you spike a highly concentrated DMSO stock directly into an aqueous buffer, the local DMSO concentration drops instantly. The hydrophobic effect dominates, and the benzofuran molecules self-associate faster than they can disperse, leading to nucleation and precipitation.
Solution: Employ a "step-down" dilution method using intermediate cosolvent concentrations, or pre-formulate the aqueous buffer with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., BSA) to lower the free energy of the dispersed state.
Q2: Which cyclodextrin is optimal for encapsulating this specific benzofuran derivative, and how does it work?A2: We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The causality of this choice lies in molecular geometry and thermodynamics. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is ideally sized to accommodate the bulky 3,3-dimethyl-2,3-dihydrobenzofuran core. Complexation is driven by the displacement of enthalpy-rich water molecules from the hydrophobic cyclodextrin cavity by the lipophilic benzofuran moiety, resulting in a net negative Gibbs free energy (
ΔG
)[4]. Furthermore, HP-β-CD is highly water-soluble and exhibits minimal cellular toxicity[4].
Q3: How can I confirm that my cyclodextrin formulation has actually formed an inclusion complex, rather than just a supersaturated suspension?A3: You must perform a self-validating Phase-Solubility Study (Higuchi-Connors method). By plotting the total dissolved concentration of the propanal derivative against increasing concentrations of HP-β-CD, you create an internal validation system. If the relationship is linear (an
AL
-type curve) with a slope less than 1, it mathematically proves the formation of a 1:1 soluble inclusion complex. If the slope is zero, no complexation is occurring. See Protocol A below for the step-by-step methodology.
Purpose: To validate 1:1 inclusion complexation and determine the stability constant (
K1:1
) for the target compound with HP-β-CD.
Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in your target buffer (e.g., PBS, pH 7.4).
Addition of Guest Molecule: Add an excess amount (beyond the expected solubility limit) of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal to 2 mL of each HP-β-CD solution in sealed glass vials.
Thermodynamic Equilibration: Place the vials in an isothermal shaker at 25°C (or 37°C for physiological relevance) and agitate at 200 rpm for 48 hours. (Causality note: 48 hours ensures the system transitions from a transient kinetic state to true thermodynamic equilibrium).
Phase Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of the filtrate to account for potential membrane adsorption.
Quantification: Dilute the filtrate appropriately and quantify the dissolved propanal derivative using HPLC-UV.
Data Validation & Calculation: Plot the molar concentration of the dissolved drug (y-axis) vs. the molar concentration of HP-β-CD (x-axis). Calculate the stability constant using the self-validating equation:
K1:1=Intercept×(1−Slope)Slope
Note: A linear fit (
R2>0.98
) validates the 1:1 complexation model.
Protocol B: Cosolvent Formulation via the Yalkowsky Approach
Purpose: To create a stable, surfactant-free liquid formulation using the log-linear cosolvency model[2].
Determine Intrinsic Solubility (
Sw
): Measure the aqueous solubility of the compound in pure water via HPLC.
Calculate Solubilization Power (
σ
): Measure the solubility in 20% and 40% Propylene Glycol (PG). The slope of
log(Smix)
vs. volume fraction of PG yields the solubilization power (
σ
)[3].
Formulate: Use the equation
log(Smix)=log(Sw)+σ⋅fc
to calculate the exact volume fraction (
fc
) of PG needed to achieve your target dosing concentration. Mix the PG and water, then dissolve the compound with gentle vortexing to prevent localized supersaturation.
Section 4: Workflow & Mechanistic Diagrams
Figure 1: Solubilization Strategy Decision Tree for Benzofuran Derivatives.
Figure 2: Thermodynamic Mechanism of Cyclodextrin Inclusion Complexation.
References
3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)
Source: National Center for Biotechnology Information (PMC)
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures
Source: Frontiers Publishing Partnerships
URL
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Introduction: The Imperative of Structural Integrity in Research In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Structural Integrity in Research
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate years of research and investment. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the undisputed gold standard for the structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing not only the connectivity of atoms but also their chemical environment and spatial relationships.
This guide provides a comprehensive framework for the validation of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal , a molecule featuring a substituted dihydrobenzofuran core—a scaffold present in numerous biologically active compounds.[3][4] As no definitive, published spectra for this specific compound are readily available in public databases, this document serves a dual purpose: first, to present a robust, predicted ¹H and ¹³C NMR profile based on established spectroscopic principles and data from analogous structures, and second, to provide a detailed, field-proven protocol for acquiring, processing, and validating the experimental data against this reference.
We will compare the predicted NMR data with expected outcomes from orthogonal techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) to provide a holistic validation strategy.
Predicted Spectroscopic Profile: An Educated Hypothesis
Before entering the laboratory, a seasoned scientist forms a hypothesis of the expected spectral outcome. This predictive analysis, grounded in the fundamental principles of NMR, is crucial for efficient and accurate data interpretation.
The structure of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal can be dissected into three key regions for analysis: the dihydrobenzofuran ring system, the aromatic ring, and the propanal sidechain.
Caption: Annotated structure with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is anticipated to show distinct signals for each unique proton environment.
Signal Label
Predicted δ (ppm)
Multiplicity
Coupling (J, Hz)
Integration
Assignment
Rationale
H₁₀
9.81
Triplet (t)
J ≈ 1.5 Hz
1H
-CH O
Aldehyde protons are highly deshielded; coupled to the two H₉ protons.[5][6][7]
H₅
7.15
Doublet (d)
J ≈ 1.5 Hz
1H
Ar-H
Aromatic proton ortho to the sidechain, showing minimal coupling.
H₄
7.08
Doublet of Doublets (dd)
J ≈ 8.0, 1.5 Hz
1H
Ar-H
Aromatic proton ortho to H₇, meta to H₅.
H₇
6.75
Doublet (d)
J ≈ 8.0 Hz
1H
Ar-H
Aromatic proton ortho to the oxygen, shielded by the electron-donating ether group.
H₂
4.25
Singlet (s)
-
2H
O-CH₂ -C(CH₃)₂
Benzylic protons adjacent to the ether oxygen and a quaternary carbon.
H₉
2.95
Triplet (t)
J ≈ 7.5 Hz
2H
Ar-CH₂-CH₂
Methylene protons coupled to H₈ and H₁₀.
H₈
2.75
Triplet (t)
J ≈ 7.5 Hz
2H
Ar-CH₂ -CH₂
Benzylic protons on the propanal chain, coupled to H₉.
H₁₁
1.30
Singlet (s)
-
6H
C(CH₃ )₂
Geminal dimethyl groups on a quaternary carbon, chemically equivalent.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.
Signal Label
Predicted δ (ppm)
Assignment
Rationale
C₁₀
201.5
C HO
Aldehyde carbonyl carbons are significantly deshielded.
C₇ₐ
159.5
Ar-C -O
Aromatic carbon attached to the electron-donating ether oxygen.[8]
C₃ₐ
138.0
Ar-C
Quaternary aromatic carbon adjacent to the dihydrofuran ring fusion.
C₆
130.5
Ar-C
Quaternary aromatic carbon bearing the propanal sidechain.
C₄
128.0
Ar-C H
Aromatic methine carbon.
C₅
124.5
Ar-C H
Aromatic methine carbon.
C₇
109.0
Ar-C H
Aromatic methine carbon shielded by the adjacent ether oxygen.
Quaternary aliphatic carbon in the dihydrofuran ring.
C₈
29.5
Ar-C H₂
Benzylic carbon of the sidechain.
C₁₁
25.0
-C(C H₃)₂
Geminal dimethyl carbons.
Experimental Design for Robust Validation
To confirm the predicted structure, a systematic experimental approach is required. The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer and represent best practices for ensuring high-quality, reproducible data.[9][10]
Caption: A complete experimental workflow for NMR analysis and validation.
Protocol for Sample Preparation
The quality of an NMR spectrum is profoundly affected by sample preparation.[11]
Weigh Analyte: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
Select Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm.[11][12]
Ensure Homogeneity: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13] Suspended solids will degrade magnetic field homogeneity, leading to poor spectral resolution.
Labeling: Clearly label the NMR tube with the sample identification.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.[14][15]
Experiment
Parameter
Recommended Value
Purpose
¹H NMR
Pulse Program
zg30
Standard 30° pulse for good signal without saturation.
Spectral Width
-2 to 12 ppm
Covers the full range of expected organic proton signals.
Acquisition Time
~4 s
Ensures good digital resolution.
Relaxation Delay
1 s
Allows for partial relaxation of protons between scans.
Number of Scans
16
Sufficient for good signal-to-noise with a ~10 mg sample.
¹³C{¹H} NMR
Pulse Program
zgpg30
Standard 30° pulse with proton decoupling.
Spectral Width
0 to 220 ppm
Covers the full range of expected organic carbon signals.
Acquisition Time
~1 s
Standard for ¹³C acquisition.
Relaxation Delay
2 s
Crucial for obtaining more quantitative data, especially for quaternary carbons.[16]
Number of Scans
1024
Required due to the low natural abundance of the ¹³C isotope.
2D COSY
Pulse Program
cosygpqf
Standard gradient-selected COSY for clean spectra.
Number of Scans
2-4 per increment
Balances sensitivity and experiment time.
2D HSQC
Pulse Program
hsqcedetgpsisp2.3
Standard gradient-selected, edited HSQC for sensitivity and phase-sensitive data.
Number of Scans
4-8 per increment
Provides good correlation signals in a reasonable time.
Protocol for NMR Data Processing
Raw time-domain data (the FID) must be mathematically processed to generate the frequency-domain spectrum.[1][17][18]
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing: Manually adjust the zero-order and first-order phase constants to ensure all peaks have a pure, positive absorption lineshape.
Baseline Correction: Apply an automatic polynomial baseline correction to ensure the baseline is flat and at zero intensity.
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual CDCl₃ peak can be set to 7.26 ppm. The ¹³C spectrum should then be referenced indirectly, often automatically by modern software, or by setting the CDCl₃ peak to 77.16 ppm.
Integration & Peak Picking: For the ¹H spectrum, integrate all signals to determine the relative proton ratios. For all spectra, pick and label the chemical shift of all significant peaks.
Data Interpretation: The Validation Cascade
With processed spectra in hand, the validation process begins by comparing the experimental data to the predictions and using 2D NMR to build an undeniable case for the structure.
Step 1: 1D ¹H NMR Analysis: Compare the experimental chemical shifts, multiplicities, and integrations to the predicted values in the table above. The aldehyde proton (H₁₀) around 9.8 ppm should be a clear indicator. The two aliphatic triplets (H₈, H₉) and the two singlets for the dihydrofuran protons (H₂) and gem-dimethyl groups (H₁₁) should be readily identifiable.
Step 2: 1D ¹³C NMR Analysis: Count the number of observed signals. There should be 12 distinct peaks, corresponding to the 12 unique carbon environments. The aldehyde carbonyl (C₁₀) should be the most downfield signal (>200 ppm).
Step 3: 2D COSY Analysis: This experiment reveals proton-proton couplings and confirms connectivity.[19][20]
Key Correlation: A cross-peak between the signals assigned to H₈ (~2.75 ppm) and H₉ (~2.95 ppm) will definitively prove the ethyl linkage in the propanal sidechain.
Aromatic System: Cross-peaks between H₄, H₅, and H₇ will confirm their positions on the aromatic ring.
Step 4: 2D HSQC Analysis: This is the most powerful experiment for final validation, as it directly links each proton to its attached carbon.[21][22]
Draw a vertical line from a proton signal on the horizontal axis to a cross-peak.
Draw a horizontal line from that cross-peak to the vertical axis. This identifies the ¹³C signal of the carbon that proton is bonded to.
Example: A cross-peak correlating the aldehyde proton signal (H₁₀, ~9.81 ppm) with the downfield carbon signal (C₁₀, ~201.5 ppm) confirms the assignment of the entire aldehyde functional group. This process should be repeated for every C-H bond in the molecule.
Comparison with Orthogonal Analytical Techniques
While NMR is paramount, data from other techniques provide complementary and confirmatory evidence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for identifying key functional groups.[23] The spectrum of the target molecule is expected to show:
~2960-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and methylene groups.
~2820 cm⁻¹ and ~2720 cm⁻¹: Two characteristic, and often sharp, C-H stretching bands for the aldehyde proton.[24][25] The presence of both is a strong indicator of an aldehyde.
~1705 cm⁻¹: A very strong, sharp absorption from the C=O stretching of the aldehyde. The position is slightly lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[24]
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching absorptions from the aromatic ring.
~1250 cm⁻¹: A strong C-O stretching band from the aryl-alkyl ether in the dihydrobenzofuran ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data, confirming the elemental composition.
Molecular Ion (M⁺): The expected exact mass for C₁₃H₁₆O₂ is 204.1150. A high-resolution mass spectrum (HRMS) should show a molecular ion peak at or very near this value, confirming the molecular formula.
Key Fragmentation: Under electron ionization (EI), common fragmentation pathways for benzofuran derivatives and alkyl-aryl compounds could include:[26][27]
Loss of the propanal side chain fragment (- CH₂CH₂CHO, 57 Da).
Benzylic cleavage to form a stable dihydrobenzofuran cation.
By systematically applying this multi-technique approach, centered on a rigorous NMR analysis, researchers can achieve an unimpeachable validation of the structure of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, ensuring the integrity of all subsequent scientific endeavors.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
University of York. (n.d.). NMR Sample Preparation. Department of Chemistry.
BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
Semantic Scholar. (n.d.). Table 2 from chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20.
Chemistry LibreTexts. (2025, January 02). 2D NMR Introduction.
News-Medical.Net. (2025, July 24). How To Prepare And Run An NMR Sample.
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
MDPI. (2022). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 27(19), 6529.
Nature Portfolio. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Communications Chemistry, 8(1), 1-10.
Modgraph Consultants. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
SciSpace. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists.
Royal Society of Chemistry. (2014). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion.
American Chemical Society. (n.d.). FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. Petroleum Research Fund Annual Report.
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
Mestrelab Research. (2024, September 16). Basics on Arrayed-NMR and Data Analysis.
American Chemical Society. (2016, January 29). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(4), 714-718.
Wiley Analytical Science. (1996). NMR Data Processing.
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
Modgraph Consultants Ltd. (n.d.). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
ResearchGate. (2025, August 07). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
Alfa Chemistry. (n.d.). NMR Data Processing and Interpretation.
Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY.
SciELO Brasil. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 24(1), 143-153.
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
The University of Queensland. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace.
Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide.
ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
Royal Society of Chemistry. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. RSC Advances, 7(85), 54038-54053.
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8739-8747.
ProQuest. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 60(16), 2055-2060.
IntechOpen. (2018). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules.
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
Royal Society of Chemistry. (2021). Supporting Information: 1H NMR and 13C NMR spectra.
In-Depth Guide: HPLC Method Validation for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal Purity – Core-Shell vs. Fully Porous Columns
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex active pharmaceutical ingredient (API) building blocks. 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex active pharmaceutical ingredient (API) building blocks. 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a highly specific and critical synthetic intermediate. It features prominently in the development of complex therapeutics, including1[1] and targeted 2[2].
The synthesis of this unique 3,3-dimethyl-2,3-dihydrobenzofuran ring system often involves intricate palladium-catalyzed ring closures or Friedel-Crafts alkylations[2]. Consequently, the final propanal derivative is highly prone to co-eluting with structurally analogous process impurities. The most challenging "critical pairs" to resolve are its alcohol precursor (3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propan-1-ol), unreacted regioisomers, and over-oxidized propanoic acid derivatives.
This guide objectively compares the performance of Core-Shell (Superficially Porous) C18 columns against traditional Fully Porous C18 columns for the purity analysis of this molecule, providing a self-validating, ICH Q2(R2)-compliant experimental protocol.
The Causality of Column Choice: Mass Transfer Kinetics
To separate closely related benzofuran regioisomers, analytical scientists traditionally relied on long columns packed with 5 µm fully porous particles, which resulted in excessive run times and broad peaks. While sub-2 µm fully porous particles (UHPLC) offer high efficiency, they generate extreme backpressures that require specialized, high-maintenance instrumentation.
Core-shell particles offer a superior mechanistic alternative. By utilizing a solid, non-porous silica core surrounded by a thin porous shell, 3[3]. We can understand this causality through the 4 (
H=A+B/μ+Cμ
)[4]:
A Term (Eddy Diffusion): Core-shell particles possess a highly uniform particle size distribution and are packed more densely. This5[5].
B Term (Longitudinal Diffusion): The solid core physically blocks solutes from diffusing deeply into the particle center, reducing axial dispersion along the column[3].
C Term (Resistance to Mass Transfer): The thin porous shell drastically shortens the diffusion path length. The bulky benzofuran analytes equilibrate between the mobile and stationary phases much faster, minimizing band broadening even at high flow rates[4].
Caption: Mechanistic impact of core-shell geometry on van Deemter mass transfer kinetics.
Comparative Performance Data
To objectively demonstrate this causality, we compared a 2.6 µm Core-Shell C18 column against a standard 5.0 µm Fully Porous C18 column. The sample consisted of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal spiked with 0.5% of its alcohol precursor (Critical Pair).
Data Synthesis: The Core-Shell column not only reduced the analysis time by over 60%, but it also doubled the theoretical plates. A resolution (
Rs
) of 3.1 guarantees baseline separation of the propanal from the alcohol impurity, whereas the fully porous column failed to reach the regulatory threshold of
Rs≥2.0
.
A robust analytical method must be a self-validating system. We employ the 6 to ensure the method's lifecycle is fundamentally sound[6].
Step 1: System Suitability Testing (SST) - The Self-Validation Anchor
Before any validation parameter is tested, the system must prove it is capable of the analysis.
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Filter through a 0.22 µm PTFE membrane.
SST Solution: Prepare a solution containing 1.0 mg/mL of the main propanal API and 0.01 mg/mL of the alcohol impurity in 50:50 Water:Acetonitrile.
Execution: Inject 5 µL of the SST solution in 5 replicates.
Acceptance Criteria: The system is only validated for use if: Resolution (
Rs
) between the propanal and alcohol is
≥2.0
; Tailing factor (
Tf
) for the propanal is
≤1.5
; and Retention Time %RSD is
≤1.0%
.
Step 2: Specificity & Forced Degradation
Subject 1.0 mg/mL API solutions to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 24 hours).
Neutralize and inject the stressed samples using a gradient method (30% B to 90% B over 10 minutes at 1.2 mL/min).
Utilize Photodiode Array (PDA) peak purity analysis to confirm the 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal peak is spectrally pure (Purity Angle < Purity Threshold) and free from co-eluting degradants.
Step 3: Linearity, Accuracy, and Precision
Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target API concentration (0.5 mg/mL to 1.5 mg/mL). Inject in triplicate. Plot peak area vs. concentration. (Acceptance:
R2≥0.999
).
Accuracy (Recovery): Spike known amounts of the alcohol impurity at 50%, 100%, and 150% of the specification limit (0.15%) into a 1.0 mg/mL API solution. Calculate % recovery. (Acceptance: 98.0% - 102.0%).
Method Precision: Prepare 6 independent sample preparations of the API at 1.0 mg/mL. Inject each preparation. Calculate the %RSD of the propanal assay. (Acceptance: %RSD
≤1.0%
).
Caption: ICH Q2(R2) Method Validation Lifecycle demonstrating the self-validating SST feedback loop.
Table 3: ICH Q2(R2) Method Validation Summary (Core-Shell Column)
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
No interference at RT
Peak Purity Angle < Threshold
Pass
Linearity
R2≥0.999
R2=0.9998
Pass
Accuracy
98.0% - 102.0% Recovery
99.4% ± 0.6%
Pass
Precision (Repeatability)
%RSD
≤1.0%
%RSD = 0.45%
Pass
LOD / LOQ (Impurity)
Signal-to-Noise
≥
3 / 10
0.005% / 0.015%
Pass
Conclusion
By transitioning from a fully porous 5.0 µm architecture to a 2.6 µm core-shell geometry, analytical laboratories can leverage optimized mass transfer kinetics to achieve baseline resolution of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal from its synthetic impurities. Embedding this technology within an ICH Q2(R2) self-validating protocol ensures absolute scientific integrity and regulatory compliance for API release testing.
References
WO2012124825A1 - Sulfonamide compounds having trpm8 antagonistic activity - Google Patents -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqpwRuhzh4_k65EH5jCOV1I1QEvajAKs5KiV1jcMpEfpZd3FFLeLlvOSFj4ZH5-fRysIaW2MmpXcwO7gK8bU1yWm-NN8AjtzuHqe7rgISbpMUauHrdZTl58i_I1mkDP1IhMs9y5Nvhuwcduu7Ng==]
A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg177Fp4UpGuJDmSciHJiyJq8BrkkADGVSIP0uzIB_2ms13D0acm6nloY33iFKUMhl1Djq_JSn0Y4OMuC-hyLF0GIIrBlvOtBIpAwYVUeu8UCcqb7pvzaR8lgcgdlmPUVsmk2sKw==]
High-Resolution Mass Spectrometry (HRMS) Platform Comparison Guide: Characterizing 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal in Drug Discovery
Executive Summary In modern drug discovery, the structural verification of reactive synthetic intermediates requires analytical platforms capable of sub-ppm mass accuracy and high-speed acquisition. This guide objectivel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the structural verification of reactive synthetic intermediates requires analytical platforms capable of sub-ppm mass accuracy and high-speed acquisition. This guide objectively compares two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the characterization of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal . By detailing self-validating experimental workflows and mechanistic fragmentation pathways, this document provides researchers with the empirical data necessary to select the optimal MS platform for benzofuran-derivative analysis.
Chemical Context & Analytical Challenges
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal (
C13H16O2
) is a highly specific, sterically hindered building block. Its structural motif is analogous to critical intermediates used in the synthesis of GPR40/FFA1 agonists, such as the antidiabetic drug candidate fasiglifam (TAK-875) .
Analyzing this compound presents two distinct analytical challenges:
Aldehyde Reactivity: The propanal moiety is highly susceptible to over-oxidation (forming propanoic acid) and nucleophilic attack by protic solvents.
Isobaric Interference: In complex synthetic reaction mixtures, distinguishing the target molecule from near-isobaric byproducts requires exceptional resolving power.
Platform Comparison: Orbitrap vs. Q-TOF
Selecting the correct HRMS platform requires balancing resolving power with acquisition speed. Both platforms excel in small-molecule drug discovery, but their underlying physics dictate different optimal use cases.
Orbitrap Mass Spectrometry
Orbitrap technology operates by trapping ions in an electrostatic field, where the axial oscillation frequency of the ions is measured via image current and converted to mass-to-charge (
m/z
) ratios using Fourier Transform .
Causality in Choice: Orbitrap is the platform of choice when resolving power is paramount. It can routinely achieve >140,000 FWHM resolution. When identifying trace oxidative degradation of the benzofuran propanal intermediate, Orbitrap effortlessly resolves the target from isobaric background matrix interferences, ensuring absolute isotopic fidelity.
Q-TOF Mass Spectrometry
Q-TOF instruments combine a quadrupole mass filter with an orthogonal acceleration time-of-flight analyzer, measuring the flight time of ions accelerated by a known electrical field .
Causality in Choice: Q-TOF is selected for its acquisition speed . Capable of scanning up to 50–100 Hz, Q-TOF is ideal for coupling with ultra-fast UHPLC gradients. During high-throughput screening of synthetic batches, where chromatographic peak widths are <3 seconds, Q-TOF ensures sufficient data points across the peak for accurate quantitation.
Quantitative Data Presentation
The following table summarizes the performance metrics of both platforms when optimized for small-molecule intermediate analysis (m/z 100–500 range).
Parameter
Orbitrap (e.g., Q Exactive)
Q-TOF (e.g., Agilent 6545)
Impact on Benzofuran Analysis
Max Resolving Power
> 140,000 (at m/z 200)
~ 45,000 (at m/z 200)
Orbitrap provides superior separation of near-isobaric synthetic impurities.
Mass Accuracy
< 1 ppm (with internal lock)
< 2 ppm (with reference mass)
Both confirm the exact mass of
C13H16O2
(
[M+H]+
205.1223).
Acquisition Speed
Up to 12-20 Hz
Up to 50-100 Hz
Q-TOF is superior for ultra-fast UHPLC gradients (< 2 min runs).
Dynamic Range
~
104
(intra-scan)
~
105
(intra-scan)
Q-TOF handles highly concentrated reaction aliquots with less detector saturation.
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following step-by-step methodology incorporates self-validating mechanisms to prevent artifact formation and guarantee sub-ppm mass accuracy.
Step 1: Sample Preparation (Mechanistic Insight)
Expertise Note: Never use methanol or ethanol as the primary diluent. The reactive propanal group will rapidly form hemiacetals and acetals in protic environments, generating false degradation peaks (e.g.,
[M+CH3OH+H]+
) in the MS spectra.
Dissolve 1.0 mg of the synthesized 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal in 1.0 mL of 100% LC-MS grade Acetonitrile (aprotic solvent) to create a stock solution.
Dilute the stock to a working concentration of 1 µg/mL using Acetonitrile/Water (50:50, v/v) immediately prior to injection.
Step 2: UHPLC Separation
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size) to ensure sharp peak shapes.
Mobile Phases: Phase A (0.1% Formic Acid in HPLC-grade Water) and Phase B (0.1% Formic Acid in Acetonitrile).
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
For Q-TOF: Continuously infuse Leucine Enkephalin (
[M+H]+
m/z 556.2771) via a dual-sprayer reference source.
For Orbitrap: Utilize ambient polysiloxane background ions (m/z 445.1200) as an internal lock mass.
Validation: This real-time calibration ensures that mass drift remains strictly < 2 ppm, validating the empirical formula assignment without manual recalibration.
Fig 1. Self-validating HRMS analytical workflow for benzofuran intermediate characterization.
MS/MS Fragmentation Mechanics
Understanding the fragmentation causality of the molecule is critical for structural confirmation. Upon isolation of the protonated precursor ion (
[M+H]+
m/z 205.1223) in the collision cell (using Higher-energy Collisional Dissociation in Orbitrap or Collision-Induced Dissociation in Q-TOF), the molecule undergoes predictable, diagnostically useful neutral losses.
Loss of Water (-18.0106 Da): The aldehyde group readily loses
H2O
to form a stabilized conjugated diene system at m/z 187.1117.
Loss of Carbon Monoxide (-27.9949 Da): Subsequent loss of
CO
from the aldehyde remnant yields a stable hydrocarbon fragment at m/z 159.1168.
Furan Ring Cleavage (-28.0313 Da): The 3,3-dimethyl-2,3-dihydrobenzofuran core undergoes characteristic cleavage, losing an ethylene equivalent (
C2H4
) to yield m/z 131.0855 .
Fig 2. Proposed MS/MS fragmentation pathway for the protonated benzofuran propanal intermediate.
Conclusion
For the structural characterization of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, both Orbitrap and Q-TOF platforms offer robust solutions. Orbitrap is the superior choice for deep structural elucidation and resolving complex isobaric impurities due to its unmatched resolving power. Conversely, Q-TOF provides the rapid acquisition speeds required for high-throughput synthetic reaction monitoring. By adhering to aprotic sample preparation and utilizing real-time lock-mass calibration, researchers can establish a highly trustworthy, self-validating analytical system regardless of the chosen platform.
References
A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1
PLOS One
URL:[Link]
Evolution of Orbitrap Mass Spectrometry Instrumentation
Annual Review of Analytical Chemistry
URL:[Link]
Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist
Journal of Medicinal Chemistry (ACS)
URL:[Link]
Comparative
comparing efficacy of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal vs other benzofurans
The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pha...
Author: BenchChem Technical Support Team. Date: March 2026
The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2][3][4][5] This guide provides a comparative analysis of the efficacy of various benzofuran derivatives, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of this versatile chemical class. While direct experimental data for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is not extensively available in the public domain, this guide will explore the efficacy of structurally related benzofurans to provide a predictive framework for its potential biological activities.
Unveiling the Therapeutic Potential: A Focus on Acetylcholinesterase Inhibition
A significant area of research for benzofuran derivatives has been in the management of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease, and its preservation through AChE inhibition is a key therapeutic strategy.[6][8]
Numerous studies have synthesized and evaluated series of benzofuran-based compounds as AChE inhibitors, with some exhibiting potency comparable to the well-established drug, donepezil. For instance, a series of novel benzofuran-based derivatives were designed and synthesized, with compounds 7c and 7e showing promising inhibitory activity with IC50 values of 0.058 and 0.086 μM, respectively, which are in the same range as donepezil (IC50 = 0.049 μM).[9]
Comparative Efficacy of Benzofuran Derivatives as Acetylcholinesterase Inhibitors
Note: A lower IC50 value indicates greater potency.
The data clearly indicates that synthetic modification of the benzofuran scaffold can lead to highly potent AChE inhibitors. Molecular docking studies have revealed that these compounds can establish strong binding interactions within the active site of the acetylcholinesterase enzyme, often mimicking the binding mode of established drugs like donepezil.[9]
Beyond Neuroprotection: Anti-Inflammatory and Anticancer Activities
The therapeutic utility of benzofuran derivatives extends beyond neurodegenerative diseases. Many have demonstrated significant anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Certain benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are pivotal in the inflammatory response.[13] A series of novel hybrid compounds of benzofuran and N-aryl piperazine were synthesized and screened for their anti-inflammatory activity. One derivative, compound 16 , exhibited a potent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, with an IC50 value of 5.28 μM.
Anticancer Activity
The benzofuran scaffold has also served as a template for the development of potent anticancer agents.[3] Researchers have synthesized 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives that have shown significant antiproliferative activity against various human cancer cell lines. For example, a series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives have been found to target the colchicine site of tubulin, leading to inhibition of tubulin polymerization and cancer cell growth at nanomolar concentrations.
Structure-Activity Relationship (SAR) and Predictive Insights
The efficacy of benzofuran derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical modifications that can enhance their biological activity.
For acetylcholinesterase inhibitors, 3D-QSAR analysis has highlighted the importance of alkyl groups at specific positions of the phenyl moiety for activity.[9] In the context of anticancer activity, the number and position of methoxy groups on the benzoyl moiety at the C-2 position of the benzofuran ring have been shown to significantly influence antiproliferative activity and selectivity against different cancer cell lines.
Based on these established SAR principles, we can make some predictive assessments for 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal . The dihydrobenzofuran core suggests a degree of flexibility that could be advantageous for binding to certain biological targets. The dimethyl substitution at the 3-position may influence metabolic stability and lipophilicity. The propanal group at the 6-position introduces a reactive aldehyde functionality, which could potentially engage in covalent interactions with target proteins or serve as a handle for further chemical modification. The overall structure suggests potential for neuroprotective or anti-inflammatory activities, areas where other dihydrobenzofuran derivatives have shown promise. However, without direct experimental data, these remain well-informed hypotheses.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below is a representative protocol for an in vitro acetylcholinesterase inhibition assay.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound required to inhibit 50% of acetylcholinesterase activity (IC50).
Caption: Workflow for determining the IC50 of a compound against AChE.
Diagram: Benzofuran Modulation of Inflammatory Pathways
Caption: Inhibition of the NF-κB pathway by a benzofuran derivative.
Conclusion
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents, with derivatives demonstrating potent activity against a variety of biological targets. The comparative data presented herein underscores the remarkable versatility of this chemical entity. While the specific biological profile of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal remains to be elucidated through direct experimental investigation, the wealth of information available for structurally related compounds provides a solid foundation for future research. The continued exploration of the benzofuran chemical space, guided by established structure-activity relationships and robust experimental validation, holds immense promise for the discovery of next-generation therapeutics.
References
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry.
Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules.
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules.
Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. Journal of Medicinal Chemistry.
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry.
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry.
Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers. BenchChem.
Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences.
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
Evaluating the therapeutic efficacy of a Benzofuran-Enaminone derivative for the management of Alzheimer's disease (AD)
Design, synthesis and biological evaluation of benzofuran appended benzothiazepine derivatives as inhibitors of butyrylcholinesterase and antimicrobial agents. European Journal of Medicinal Chemistry.
The Rise of Benzofuran Derivatives: A Comparative Look at Their Enzyme Inhibition Potential. BenchChem.
Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. R Discovery.
Natural source, bioactivity and synthesis of benzofuran deriv
Mini Review on Important Biological Properties of Benzofuran Derivatives.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. International Journal of Scientific Development and Research.
An update on benzofuran inhibitors: a patent review.
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
IR Spectroscopy Characterization Guide: 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
A Comparative Analysis of ATR-FTIR and Transmission FTIR for Structural Verification Executive Summary & Molecular Context The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a highly functionalized sy...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis of ATR-FTIR and Transmission FTIR for Structural Verification
Executive Summary & Molecular Context
The compound 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a highly functionalized synthetic intermediate. Molecules featuring the 2,3-dihydrobenzofuran scaffold are critical in the development of modern therapeutics, including GPR40 agonists (e.g., fasiglifam/TAK-875) and class-selective enzyme inhibitors[1].
For researchers scaling up such complex intermediates, Fourier-Transform Infrared (FTIR) spectroscopy provides an essential, non-destructive orthogonal technique to NMR and Mass Spectrometry. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Transmission FTIR techniques for characterizing this specific molecule, detailing the physical causality behind its unique vibrational signatures.
Methodological Comparison: ATR-FTIR vs. Transmission FTIR
When characterizing complex organic oils or low-melting solids like this propanal derivative, the choice of FTIR sampling accessory fundamentally alters the resulting spectral data.
Attenuated Total Reflectance (ATR-FTIR):
ATR utilizes an Internal Reflection Element (IRE), typically diamond or zinc selenide, to bounce the infrared beam, creating an evanescent wave that penetrates the sample[2]. Because the penetration depth (
dp
) is directly proportional to the wavelength of the IR light, the wave penetrates deeper at lower wavenumbers[3]. Consequently, the strong ether C-O stretches (~1240 cm⁻¹) of the dihydrobenzofuran core will appear artificially more intense relative to the high-frequency aldehyde C-H stretches (~2800 cm⁻¹) when compared to a transmission spectrum. ATR is highly preferred for rapid, high-throughput screening due to its minimal sample preparation requirements[2].
Transmission FTIR:
Transmission spectroscopy passes the IR beam directly through a bulk sample (e.g., a capillary thin film between NaCl/KBr windows)[2]. This method strictly adheres to the Beer-Lambert law, providing true relative peak intensities and superior quantitative reliability[4]. While sample preparation is more demanding—requiring precise pathlength control to avoid detector saturation—it remains the gold standard for comparative calibration and resolving subtle high-frequency overtone bands[4].
Spectral Causality & Expected Assignments
The molecular architecture of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal yields a highly diagnostic IR spectrum. Understanding the physical causality behind these vibrations is critical for accurate interpretation.
The Propanal Moiety (Fermi Resonance):
The aliphatic aldehyde group exhibits a strong C=O stretching band near 1725 cm⁻¹. More diagnostically, the aldehydic C-H stretch appears as a distinct doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹[5]. This doubling is not due to two separate bonds; rather, it is caused by Fermi resonance . This quantum mechanical phenomenon occurs when the fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H bending vibration (~1390 cm⁻¹). Because they share the same symmetry and are close in energy, they interact, causing the overtone to "steal" intensity from the fundamental and split the peak[5].
The gem-Dimethyl Group:
Located at the C3 position of the dihydrobenzofuran ring, the geminal dimethyl group (-C(CH3)₂-) produces a highly specific signature. The symmetric C-H bending vibrations of the two methyl groups couple mechanically, resulting in a characteristic doublet of roughly equal intensity at ~1385 cm⁻¹ and ~1365 cm⁻¹[6].
The 2,3-Dihydrobenzofuran Core:
The cyclic ether linkage generates strong asymmetric and symmetric C-O-C stretching bands near 1240 cm⁻¹ and 1050 cm⁻¹. The aromatic ring yields skeletal C=C stretching vibrations at ~1610 cm⁻¹ and 1490 cm⁻¹[6].
To ensure analytical trustworthiness, the following protocols incorporate self-validating steps to prevent false positives from contamination or spectral artifacts.
Protocol A: ATR-FTIR (Rapid Screening)
System Initialization & Background: Ensure the diamond IRE is perfectly clean. Collect an ambient air background spectrum (typically 32 scans, 4 cm⁻¹ resolution) to ratio out atmospheric H₂O and CO₂.
Sample Application: Deposit 1-2 drops (if a viscous oil) or a few milligrams (if a low-melting solid) of the sample directly onto the diamond crystal. Ensure complete coverage of the active sensor area.
Data Acquisition: If solid, apply consistent pressure using the ATR anvil to ensure optical contact. Collect the sample spectrum.
Algorithmic Correction: Apply an ATR correction algorithm (assuming an angle of incidence of 45° and a diamond refractive index of 2.4) to normalize the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries[2].
Self-Validation (Cleaning Check): Clean the crystal with isopropanol and a lint-free wipe. Run a subsequent scan to verify the baseline has returned to 100% transmittance, confirming no cross-contamination.
Window Preparation & Blank Scan: Select two optically clear KBr or NaCl windows. Perform a background scan on the empty sample compartment, followed by a scan of the clean windows to validate the absence of organic residues.
Thin Film Preparation: Apply a micro-drop of the propanal derivative to the center of one window. Place the second window on top and gently press to create a uniform, bubble-free capillary thin film[2].
Data Acquisition: Mount the window assembly in the transmission holder. Collect the spectrum (32 scans, 4 cm⁻¹ resolution).
Pathlength Optimization (Self-Validation): Evaluate the maximum absorbance peak (the C=O stretch at ~1725 cm⁻¹). If the absorbance exceeds 1.2 AU, the Beer-Lambert law deviates from linearity due to detector saturation[4]. Disassemble, press the film thinner, and rescan to ensure quantitative integrity.
Mandatory Visualizations
Caption: Workflow comparing ATR-FTIR and Transmission FTIR preparation and data processing.
Caption: Logical relationship mapping of IR absorption bands to specific molecular sub-structures.
A Comparative Guide to the Synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal: Benchmarking Pathways for Efficiency and Scalability
Introduction: The Significance of the Dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its prevalence is due to a combination of favorable drug-like properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation, making it a valuable scaffold for engaging with biological targets.[3] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][4]
Specifically, 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a key synthetic intermediate for a range of novel therapeutic candidates, particularly within the class of psychoactive aminoalkylbenzofurans which are being investigated as safer alternatives to existing therapeutics.[5][6][7][8] Its structure is closely related to precursors for compounds such as 5-MAPDB and 6-APDB, which are analogues of MDA.[5][9][10] The efficient and scalable synthesis of this aldehyde is therefore a critical step in the development of these next-generation molecules.
Synthetic Pathway Analysis
We will evaluate two primary synthetic strategies for the target aldehyde. Pathway A represents a robust, linear sequence employing well-established, classical reactions. Pathway B offers a more convergent approach, leveraging modern transition-metal catalysis.
Pathway A: Linear Synthesis via Friedel-Crafts Acylation and Wittig Olefination
This pathway constitutes our benchmark route. It builds the molecule sequentially, starting with the formation of the dihydrobenzofuran core, followed by side-chain installation and functional group manipulation. The causality behind this approach is its reliance on predictable and well-understood transformations that are often robust on a laboratory scale.
The key transformations in this pathway are:
Friedel-Crafts Acylation: Introduction of an acetyl group onto the pre-formed 3,3-dimethyl-2,3-dihydro-1-benzofuran core. This is a classic electrophilic aromatic substitution that effectively creates a key carbon-carbon bond.[11] Aluminum chloride (AlCl₃) is the typical Lewis acid of choice due to its high efficacy in generating the highly electrophilic acylium ion.[11][12]
Wittig Reaction: Conversion of the resulting ketone to an alkene. The Wittig reaction is a powerful and reliable method for olefination, offering precise control over the location of the new double bond.[13][14] The use of a phosphonium ylide, generated in situ from a phosphonium salt and a strong base, is standard practice.[15][16]
Hydroboration-Oxidation: Conversion of the terminal alkene to the corresponding primary alcohol, which is then oxidized to the target propanal. This two-step sequence provides anti-Markovnikov hydration of the double bond, ensuring the formation of the terminal aldehyde.
Caption: Linear synthetic route (Pathway A) to the target aldehyde.
Pathway B: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
Convergent syntheses offer advantages in overall efficiency and flexibility, as key fragments are prepared separately and joined late in the sequence.[1] This can lead to higher overall yields and simplifies analog synthesis. This pathway utilizes modern organometallic chemistry, which has become indispensable in drug development for its functional group tolerance and high efficiency.[17]
The key transformations in this pathway are:
Bromination: Installation of a bromine atom on the dihydrobenzofuran core, providing a handle for cross-coupling.
Heck or Suzuki Coupling: A palladium-catalyzed reaction to couple the brominated core with a three-carbon building block already containing the protected aldehyde functionality (e.g., acrolein diethyl acetal or an appropriate boronic ester). Palladium catalysis is chosen for its broad substrate scope and high catalytic turnover.[17][18]
Deprotection: Removal of the protecting group to reveal the final aldehyde.
Caption: Convergent synthetic route (Pathway B) to the target aldehyde.
Performance Benchmarking
The choice of a synthetic pathway is a multi-factorial decision. The optimal route for small-scale discovery may be inefficient for large-scale production. Here, we compare the two pathways across several key performance indicators.
A Comparative Guide to the Structural Validation of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, with a primary focus on the definitive method of X-ray crystallography. While a specific crystal structure for the title compound is not publicly available, this guide will leverage data from closely related 3,3-dimethyl-2,3-dihydro-1-benzofuran derivatives to illustrate the principles and comparative strengths of various analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered array of atoms in a crystal.[1] The resulting data allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
Causality in Experimental Choices: Why Crystallography is Definitive
The power of X-ray crystallography lies in its ability to provide a direct visualization of the molecule's structure. Unlike spectroscopic methods that provide indirect information about connectivity and chemical environment, crystallography offers a complete and unambiguous spatial map. This is particularly crucial for molecules with stereocenters or complex conformational features, where other techniques might be inconclusive.
A Self-Validating System: The IUCr Standards
The International Union of Crystallography (IUCr) has established rigorous standards for the validation and reporting of crystal structures.[2][3] This includes the use of automated validation tools like checkCIF, which scrutinize the crystallographic information file (CIF) for completeness, consistency, and chemical reasonableness.[2][4][5] This self-validating ecosystem ensures the reliability and integrity of published crystal structures.[6]
Experimental Workflow: From Crystal to Structure
The process of X-ray crystal structure determination follows a well-defined workflow, from sample preparation to data analysis.
Caption: Workflow for single-crystal X-ray diffraction.
Case Study: Crystallographic Data of a Related Benzofuran Derivative
To illustrate the output of a crystallographic experiment, below is a summary of the crystal data for 3,3-Dimethyl-2-benzofuran-1(3H)-one, a compound sharing the core structure of our topic molecule.[7]
This table provides key parameters that describe the crystal lattice and the quality of the structural refinement. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit.
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize. These methods provide complementary information that, when combined, can build a strong case for a proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.
2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[8][10]
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.[11]
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to provide information about the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, key expected stretches would include the C=O of the aldehyde and C-O-C of the ether.
Comparative Analysis: Crystallography vs. Spectroscopic Methods
The following diagram illustrates the logical flow of comparing these techniques for structural validation.
Caption: Comparison of X-ray crystallography and spectroscopic methods.
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
IR Spectroscopy
Information Provided
Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry
Connectivity, chemical environment, stereochemistry
Often requires 2D techniques for complex structures
Provides molecular formula, not full connectivity
Identifies functional groups, not full structure
Throughput
Lower
Higher
Higher
Higher
Key Limitation
Requires a single, high-quality crystal
Can have overlapping signals in complex molecules
Isomers can be difficult to distinguish
Limited information on overall structure
Conclusion
For the definitive structural validation of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous and highly detailed three-dimensional map of the molecule. However, a comprehensive structural characterization relies on a suite of analytical techniques. NMR spectroscopy, mass spectrometry, and IR spectroscopy provide crucial, complementary data that are essential for routine analysis and for building a robust structural hypothesis, especially in the absence of suitable crystals. For researchers in drug development, understanding the strengths and limitations of each technique is paramount for making informed decisions throughout the discovery and development pipeline.
References
International Union of Crystallography (IUCr). (2011, June 2). Publication standards for crystal structures. [Link]
A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
International Science Council. (2017, April 13). International Union of Crystallography (IUCr). [Link]
Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. [Link]
IUCr Journals. (n.d.). data requirements for structures submitted to Acta Cryst. Sections C and E. [Link]
ResearchGate. (n.d.). (PDF) Structure validation in chemical crystallography. [Link]
PubMed. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. [Link]
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]
National Center for Biotechnology Information. (2012, January 1). 3,3-Dimethyl-2-benzofuran-1(3H)-one. [Link]
comparative biological activity of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal analogs
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal scaffold (CAS 1440962-00-4) . Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal scaffold (CAS 1440962-00-4) .
Executive Summary & Structural Rationale
In modern drug discovery, the selection of a core scaffold dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. The 3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal building block represents a highly optimized, privileged structure utilized across multiple therapeutic areas, including virology, hematology, and immunology.
When compared to alternative scaffolds (such as unsubstituted benzofurans or indoles), this specific molecule offers two distinct mechanistic advantages:
Metabolic Shielding (The Core): The gem-dimethyl group at the C3 position sterically occludes the vulnerable benzylic carbon. This prevents rapid cytochrome P450-mediated phase I oxidation, a common failure point for unsubstituted dihydrobenzofurans, thereby drastically increasing the in vivo half-life [1].
Optimal Vector Projection (The Linker): The three-carbon propanal side chain acts as a highly versatile electrophilic hub. Compared to shorter (ethanal) or longer (butanal) alternatives, the propanal linker provides the exact spatial extension required to bridge hydrophobic core-binding sites and solvent-exposed target regions (such as the S1 pocket in serine proteases) without incurring a severe entropic penalty during binding [2].
Synthetic divergence of the propanal scaffold into distinct therapeutic classes.
Comparative Biological Activity
The propanal moiety allows for rapid synthetic divergence. Depending on the chemical transformation applied to the aldehyde, the resulting analogs exhibit vastly different biological activities. Below is an objective comparison of the three primary analog classes derived from this scaffold.
Factor XIa (FXIa) is a prominent anticoagulant target because its inhibition prevents thrombosis without significantly increasing bleeding risk. When the propanal scaffold undergoes reductive amination with basic amines (e.g., pyrrolidines or piperidines), the resulting analogs demonstrate exceptional affinity for the FXIa S1 pocket. The basic nitrogen forms a critical salt bridge with Asp189, while the rigid 3,3-dimethylbenzofuran core occupies the hydrophobic S1' subsite [2].
Mechanism of Factor XIa inhibition by benzofuran amine analogs in the coagulation cascade.
Amide Analogs as Antivirals
Oxidation of the propanal to a propanoic acid followed by amide coupling yields rigidified structures utilized in Hepatitis C Virus (HCV) drug candidates. The 3,3-dimethyl-2,3-dihydrobenzofuran ring system provides the exact steric bulk required to lock the molecule into a bioactive conformation that disrupts viral replication complexes [1].
Self-Validating Experimental Protocols
To ensure reproducibility and high-fidelity data generation, the following protocols have been designed with built-in causality and self-validation steps.
Protocol A: Synthesis of FXIa Amine Analogs via Reductive Amination
Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over stronger reagents like sodium borohydride. This prevents the premature reduction of the starting propanal into a propanol byproduct. Glacial acetic acid is added to accelerate iminium ion formation, driving the equilibrium forward before reduction occurs.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of 3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
Imine Formation: Add 1.2 eq of the target primary/secondary amine and 1.5 eq of glacial acetic acid.
Self-Validation Check: Stir for 2 hours at room temperature. Extract a 10 µL aliquot and analyze via LC-MS. Do not proceed until the chromatogram confirms >90% conversion to the intermediate imine/iminium ion.
Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)₃ to control the exothermic reaction. Stir for 12 hours at room temperature.
Quenching & Isolation: Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
Causality & Design: Benzofuran analogs are highly lipophilic (LogP > 3.5). Without proper buffer optimization, they will non-specifically adsorb to polystyrene microplate walls, leading to artificially depleted compound concentrations and false-positive IC₅₀ values. The inclusion of BSA and Tween-20 is mandatory to prevent this artifact.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 0.05% Tween-20.
Compound Plating: Dilute the purified amine analog in DMSO to create a 10-point concentration-response curve. Transfer to a 384-well black microplate (Final DMSO concentration must remain <1% to prevent enzyme denaturation).
Enzyme Incubation: Add 0.5 nM human Factor XIa enzyme to the assay wells. Incubate for 15 minutes at 37°C to allow equilibrium binding between the inhibitor and the S1 pocket.
Reaction Initiation: Add 50 µM of the fluorogenic substrate (Boc-Glu(OBzl)-Ala-Arg-AMC).
Validation Check: Calculate the Z'-factor using DMSO-only positive controls and no-enzyme negative controls. The assay is only valid if Z' > 0.7, ensuring statistical robustness for IC₅₀ derivation.
References
A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
As a Senior Application Scientist, I recognize that the handling and disposal of specialized synthetic intermediates like 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal require more than just a cursory glance at...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the handling and disposal of specialized synthetic intermediates like 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal require more than just a cursory glance at a safety sheet. In drug discovery and fine chemical synthesis, this compound—characterized by its electron-rich dihydrobenzofuran core and reactive aldehyde moiety—demands a rigorous, self-validating approach to laboratory safety.
This guide provides the foundational causality behind our disposal protocols, ensuring that your laboratory operations remain compliant, safe, and environmentally responsible.
Physicochemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. We do not simply memorize rules; we derive them from the chemical's innate properties.
The presence of the aldehyde group makes this compound susceptible to auto-oxidation, potentially forming carboxylic acids upon prolonged exposure to air. Furthermore, aldehydes are notorious electrophiles, often acting as skin and respiratory sensitizers. The lipophilic 3,3-dimethyl-2,3-dihydrobenzofuran core dictates that this compound will not readily degrade in aqueous environments, making drain disposal strictly prohibited [1].
Table 1: Physicochemical Properties and Operational Implications
Property
Value (Calculated/Typical)
Operational Implication for Disposal
Molecular Formula
C13H16O2
High carbon content; requires oxygen-rich combustion to prevent soot.
Molecular Weight
204.27 g/mol
Moderate volatility; necessitates handling and transfer within a fume hood.
Functional Groups
Aldehyde, Cyclic Ether
Prone to oxidation; incompatible with strong oxidizing waste streams.
Aqueous Solubility
Low (Hydrophobic)
Cannot be flushed; must be segregated into non-halogenated organic waste.
The Logic of Thermal Destruction (Incineration)
The industry gold standard for disposing of dihydrobenzofuran derivatives is high-temperature incineration [2].
The Causality: Why not chemical neutralization? While some aldehydes can be oxidized to less hazardous acids, the lipophilic benzofuran core remains environmentally persistent. By dissolving the material in a combustible solvent and subjecting it to a chemical incinerator equipped with an afterburner and scrubber, we achieve complete mineralization. The afterburner ensures that any volatilized, uncombusted organics are fully oxidized to CO2 and H2O, while the scrubber neutralizes any trace acidic gases produced during the combustion of complex organic mixtures[3].
The following protocols are designed as self-validating systems. Each step contains a verification check to ensure the operator cannot proceed unsafely.
Protocol A: Routine Liquid Waste Segregation
Use this protocol for reaction mother liquors, HPLC effluents, or solvent rinses containing the compound.
Compatibility Verification: Ensure the waste container is made of High-Density Polyethylene (HDPE). Validation: Check the container's recycling triangle for "HDPE 2". Do not use standard glass if basic or highly oxidative impurities are present.
Solvent Dilution: Dissolve or dilute the chemical waste in a combustible, non-halogenated solvent (e.g., ethanol, ethyl acetate, or acetone) to decrease viscosity and prepare it for eventual incineration [2].
Transfer: Working strictly inside a certified chemical fume hood, use a closed-funnel system to transfer the liquid into the designated "Non-Halogenated Organic Waste" carboy.
Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the carboy's volume. Validation: Visually inspect the tray for cracks or prior chemical pooling before placement.
Regulatory Labeling: Immediately update the hazardous waste tag. List "3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal" explicitly; do not use abbreviations.
Protocol B: Acute Spill Containment & Cleanup
Use this protocol for accidental benchtop or floor spills.
Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat [3].
Inert Containment: Surround and cover the spill with an inert absorbent material. Crucial: Use sand or vermiculite. Do not use combustible materials like sawdust, as the reactive aldehyde could generate heat upon oxidation [1].
Mechanical Collection: Using a non-sparking polypropylene scoop, carefully sweep the absorbed mixture. Validation: Ensure no visible liquid remains on the surface.
Solid Waste Packaging: Place the absorbed material into a heavy-duty, sealable polyethylene bag or a dedicated solid waste drum.
Surface Decontamination: Wash the spill site with a mild detergent and water, absorbing the wash liquid with paper towels, which must also be placed into the solid waste container.
Disposal Handoff: Transfer the sealed solid waste to a licensed professional waste disposal service for incineration [3].
Waste Workflow Visualization
To ensure clarity across laboratory personnel, the following diagram maps the logical flow of waste from generation to final destruction.
Workflow for segregation and thermal destruction of dihydrobenzofuran aldehyde waste.
References
AK Scientific, Inc. Safety Data Sheet: (2,3-Dihydrobenzofuran-3-yl)methanol. Retrieved from 1
Matrix Scientific. Safety Data Sheet: 2,3-Dihydro-1-benzofuran-5-carbaldehyde. Retrieved from2
Enamine Ltd. Safety Data Sheet: 6-bromo-2,3-dihydro-1-benzofuran. Retrieved from 3